![molecular formula C18H25NO2 B2961525 tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate CAS No. 185525-51-3](/img/structure/B2961525.png)
tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate” is a spiro compound, which means it has two rings sharing a single atom. In this case, the shared atom is part of both an indene ring and a piperidine ring. The tert-butyl group and the carboxylate group are attached to the nitrogen atom of the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spiro configuration, with the indene and piperidine rings sharing a single atom. The presence of the tert-butyl group and the carboxylate group on the piperidine ring would also be notable features.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylate group, which is a good nucleophile and could participate in various reactions. The indene ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylate group could make the compound polar and potentially soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
Researchers have reported the synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, employing a streamlined synthesis process. This process involves regioselective pyrazole alkylation and a Curtius rearrangement, leading to the synthesis of compounds with potential for inhibiting acetyl-CoA carboxylase, a key enzyme in fatty acid metabolism (Huard et al., 2012).
Synthesis of Spiro[indole-3,4′-piperidin]-2-ones
Another study explored a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This synthesis involves high-yielding steps such as anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis. The method provides insights into the synthesis of complex spiro compounds that could have applications in medicinal chemistry and drug design (Freund & Mederski, 2000).
Sila-Analogues of σ Ligands
Research on sila-analogues of σ ligands, which replace the carbon spirocenter with a silicon atom, has shown potential applications in neuroscience. These studies provide valuable insights into the structural and pharmacological properties of silicon-containing compounds, contributing to the development of novel central nervous system (CNS) receptor ligands (Tacke et al., 2003).
Intermediate for Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for the synthesis of small molecule anticancer drugs. A rapid and high-yield synthetic method for this compound was established, highlighting its significance in the development of novel anticancer therapies (Zhang et al., 2018).
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
This compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib. The synthesis process, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcases the versatility of tert-butyl piperidine-1-carboxylate derivatives in medicinal chemistry and drug development (Kong et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)12-14-6-4-5-7-15(14)13-18/h4-7H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRARTKCUKUVFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.